3-Benzyl-1-(4-fluorobenzyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
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Overview
Description
1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenylmethyl group, and a thiazolylurea moiety
Preparation Methods
The synthesis of 1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.
Attachment of the Fluorophenylmethyl Group: This step involves the reaction of the intermediate with a fluorophenylmethyl halide in the presence of a catalyst.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The benzyl and fluorophenylmethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions.
Scientific Research Applications
1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-BENZYL-3-[(4-FLUOROPHENYL)METHYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA can be compared with other similar compounds, such as:
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
These compounds share some structural similarities, such as the presence of aromatic rings and functional groups, but differ in their specific substituents and overall structure
Properties
Molecular Formula |
C19H20FN3OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H20FN3OS/c1-14-11-22-19(25-14)23(13-16-7-9-17(20)10-8-16)18(24)21-12-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,24) |
InChI Key |
ATDSEEFBRZSIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(CC2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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